H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH

Description

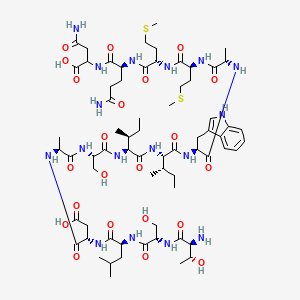

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH is a linear peptide comprising 16 amino acid residues. Key features include:

- Sequence: Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn.

- Structural Uniqueness: The presence of DL-Asn (a rare D-amino acid configuration) distinguishes it from most natural peptides, which typically contain L-amino acids. This modification may enhance protease resistance or alter receptor binding .

- Functional Motifs:

- Hydrophobic Core: Multiple hydrophobic residues (Ile, Leu, Met) likely influence folding and membrane interactions.

- Aromatic and Sulfur-Containing Residues: Tryptophan (Trp) and methionine (Met) may contribute to receptor binding or redox activity .

- Glutamine (Gln): Implicated in immune modulation and gut health based on analogous peptides .

Properties

Molecular Formula |

C68H109N17O22S2 |

|---|---|

Molecular Weight |

1580.8 g/mol |

IUPAC Name |

4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46?,47-,48-,52-,53-,54-/m0/s1 |

InChI Key |

IUYPEUHIWDMJLM-CSRSNMFNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH” have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.

Industry: Utilized in the production of biomaterials and as additives in various products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter protein-protein interactions. For example, peptides can bind to cell surface receptors, initiating a cascade of intracellular events that lead to a physiological response.

Comparison with Similar Compounds

Structural Comparison

Physicochemical Properties

Biological Activity

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH is a synthetic peptide with diverse biological activities. This article reviews its chemical properties, biological functions, and potential therapeutic applications based on available research.

The compound has the following chemical characteristics:

- Molecular Formula : C68H109N17O22S2

- Molecular Weight : Approximately 1,524.83 g/mol

- Structure : Composed of 15 amino acids, including essential amino acids like Methionine (Met) and Tryptophan (Trp), which are known for their roles in various physiological processes.

Antitumor Activity

Research indicates that peptides similar to H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp exhibit significant antitumor activity. For instance, studies on related peptides have shown that they can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A notable case study demonstrated that a peptide derived from similar sequences was effective against certain cancer cell lines, highlighting the potential of such peptides in cancer therapy .

Immunomodulatory Effects

Peptides with similar structures have been shown to modulate immune responses. They can enhance the activity of immune cells such as T-cells and natural killer (NK) cells. This immunomodulation is crucial for developing vaccines and immunotherapies .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Peptides like H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp have been studied for their ability to disrupt bacterial membranes, making them potential candidates for treating antibiotic-resistant infections .

Stability and Bioavailability

A systematic analysis of peptide stability indicates that modifications to the peptide structure can enhance its resistance to enzymatic degradation in the gastrointestinal tract. This is particularly relevant for therapeutic applications where oral bioavailability is desired .

Mechanistic Studies

Mechanistic studies have shown that the biological activities of this peptide may involve interactions with specific receptors or pathways within cells. For instance, peptides often interact with G-protein coupled receptors (GPCRs), which play a pivotal role in cellular signaling .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental designs mitigate oxidation of methionine residues during long-term studies?

- Methodological Answer : Store peptides under inert gas (e.g., argon) with antioxidants (e.g., methionine sulfoxide reductase). Monitor oxidation via mass spectrometry and reverse-phase HPLC. Use Met-substituted analogs (e.g., norleucine) as controls in activity assays .

Data Analysis & Reporting

Q. How should researchers structure a literature review to identify gaps in knowledge about this peptide’s function?

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Fit data to a four-parameter logistic curve (4PL) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare variants. Include confidence intervals and p-values in dose-response plots .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this peptide in laboratory settings?

- Methodological Answer : Follow institutional chemical hygiene plans for methionine-containing peptides (oxidation hazards). Use PPE (gloves, goggles) and conduct risk assessments for Trp-related photosensitivity. Document waste disposal per EPA guidelines .

Tables for Methodological Reference

Table 1 : Key Techniques for Structural Analysis

| Technique | Application | Example Parameters |

|---|---|---|

| CD Spectroscopy | Secondary structure quantification | Wavelength range: 190-260 nm |

| MALDI-TOF MS | Molecular weight confirmation | Matrix: α-cyano-4-HCA |

| Chiral HPLC | Enantiomeric purity validation | Column: Chirobiotic T™ |

Table 2 : Common Artifacts in Peptide Studies

| Artifact | Mitigation Strategy | Reference Technique |

|---|---|---|

| Methionine oxidation | Use antioxidants, inert storage | LC-MS/MS |

| Aggregation | Add detergents (e.g., Tween-20) | DLS + AFM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.